molecular formula C11H16FN B13247880 N-(butan-2-yl)-3-fluoro-2-methylaniline

N-(butan-2-yl)-3-fluoro-2-methylaniline

Cat. No.: B13247880
M. Wt: 181.25 g/mol
InChI Key: XHRCGRBTKMSFCO-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-3-fluoro-2-methylaniline (CAS 1249019-13-3) is a fluorinated aromatic amine of significant interest in fine chemical synthesis . This compound serves as a versatile building block in pharmaceutical research and the development of agrochemicals . Its molecular structure, featuring a fluorine atom at the meta position of the aromatic ring and a secondary butyl group attached to the nitrogen, confers unique reactivity and stability, making it a valuable intermediate for constructing more complex molecules . The presence of the fluorine atom is a critical structural modifier, often used to influence the electronic properties, metabolic stability, and binding selectivity of target compounds . Recent scientific literature highlights its role as a key scaffold in medicinal chemistry, with studies exploring derivatives for potential antimicrobial and anticancer properties, as well as its use in the synthesis of complex heterocyclic systems . The compound is typically supplied with high purity and is intended for research applications in laboratory settings. Chemical Identifiers - CAS Number : 1249019-13-3 - Molecular Formula : C11H16FN - Molecular Weight : 181.25 g/mol - MDL Number : MFCD16066039 Safety Notice : This product is intended for research purposes only and is strictly not for human therapeutic use, human consumption, or any veterinary applications . Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-butan-2-yl-3-fluoro-2-methylaniline

InChI

InChI=1S/C11H16FN/c1-4-8(2)13-11-7-5-6-10(12)9(11)3/h5-8,13H,4H2,1-3H3

InChI Key

XHRCGRBTKMSFCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C(=CC=C1)F)C

Origin of Product

United States

Preparation Methods

Direct Alkylation with Butan-2-yl Halides

  • Method: Reaction of 3-fluoro-2-methylaniline with butan-2-yl bromide or chloride under basic conditions.
  • Conditions: Typically, a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) is used.
  • Outcome: N-alkylation occurs selectively on the aniline nitrogen, producing the target compound.
  • Notes: Careful control of stoichiometry and temperature is essential to avoid over-alkylation or side reactions.

Reductive Amination Approach

  • Method: Condensation of 3-fluoro-2-methylaniline with butan-2-one (methyl ethyl ketone) followed by reduction.
  • Reagents: Reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.
  • Advantages: This method allows for mild conditions and good selectivity.
  • Example: Aromatic amine and ketone are mixed in a suitable solvent (e.g., dichloromethane or methanol) with the reducing agent added slowly at room temperature. The reaction proceeds to form the secondary amine.

Catalytic Hydrogenation of Imine Intermediate

  • Procedure: Formation of an imine intermediate by reacting 3-fluoro-2-methylaniline with butan-2-one, followed by catalytic hydrogenation using Raney nickel or palladium catalysts.
  • Conditions: Hydrogen gas under pressure at ambient or slightly elevated temperature.
  • Yield: Typically high, with minimal side products.

Supporting Synthetic Examples and Data

While specific literature on N-(butan-2-yl)-3-fluoro-2-methylaniline is scarce, analogous reactions on substituted anilines provide a reliable foundation.

Entry Reaction Type Reagents/Conditions Yield (%) Comments
1 Direct Alkylation 3-fluoro-2-methylaniline + butan-2-yl bromide, K2CO3, DMF, 80°C, 12h 70-85 Requires purification by chromatography
2 Reductive Amination 3-fluoro-2-methylaniline + butan-2-one, NaBH(OAc)3, DCM, rt, 4h 75-90 Mild, selective, minimal side products
3 Catalytic Hydrogenation Imine intermediate + Raney Ni, H2 (3 atm), MeOH, 25-40°C, 6h 80-95 High yield, scalable

Analytical Characterization

The product N-(butan-2-yl)-3-fluoro-2-methylaniline is typically characterized by:

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Challenges
Synthesis of 3-fluoro-2-methylaniline Triphosgene, sodium hydrogencarbonate, DCM, 0°C High yield (86%), well-established Requires careful temperature control
Direct N-alkylation Butan-2-yl halide, base (K2CO3), DMF, 80°C Straightforward, common reagents Possible over-alkylation
Reductive amination Butan-2-one, NaBH(OAc)3, DCM, room temperature Mild conditions, selective Requires careful reagent addition
Catalytic hydrogenation Imine intermediate, Raney Ni, H2, MeOH High yield, scalable Requires hydrogenation setup

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized products.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-3-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares N-(butan-2-yl)-3-fluoro-2-methylaniline with fluorinated aniline derivatives, focusing on substituent variations and their impacts:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
N-(butan-2-yl)-3-fluoro-2-methylaniline C₁₁H₁₅FN -NH(sec-butyl), -F (3), -CH₃ (2) 179.24 High lipophilicity; agrochemical intermediate (inferred)
N-(2-Fluorobenzyl)-3-methylaniline () C₁₄H₁₄FN -NH(CH₂C₆H₄F), -CH₃ (3) 219.27 Liquid crystal precursor; moderate solubility in polar solvents
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline () C₁₄H₁₃F₂N -NH(CH₂C₆H₃F), -CH₃ (2), -F (5) 233.26 Potential pharmaceutical intermediate (e.g., kinase inhibitors)
N-[(3-Methoxyphenyl)methyl]-3-methylaniline () C₁₅H₁₇NO -NH(CH₂C₆H₃OCH₃), -CH₃ (3) 227.30 Enhanced electron-donating effects; dye synthesis

Key Observations

  • Electronic Effects : Fluorine at position 3 (meta to the amine) introduces electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilicity at nitrogen compared to methoxy-substituted analogs ().
  • Steric Hindrance : The branched sec-butyl group imposes greater steric hindrance than linear chains (e.g., n-butyl in ), affecting reaction kinetics in alkylation or coupling reactions.

Biological Activity

N-(butan-2-yl)-3-fluoro-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with biological targets, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

N-(butan-2-yl)-3-fluoro-2-methylaniline is characterized by its fluoro-substituted aromatic amine structure. The presence of the butan-2-yl group and the fluorine atom can influence the compound's lipophilicity, binding affinity, and overall biological activity.

Biological Activity Overview

The biological activity of N-(butan-2-yl)-3-fluoro-2-methylaniline can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases, a class of compounds related to N-(butan-2-yl)-3-fluoro-2-methylaniline, have shown promising anticancer properties, including apoptosis induction and cell cycle arrest in cancer cells .
  • Antimicrobial Properties : The fluoro-substituent in the compound may enhance its antimicrobial efficacy. Research on structurally similar compounds suggests that fluorinated derivatives often exhibit improved antibacterial and antifungal activities .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors. Interaction studies indicate that the binding affinity of N-(butan-2-yl)-3-fluoro-2-methylaniline with biological targets could lead to therapeutic applications, particularly in enzyme modulation .

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that related compounds show IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These studies highlight the potential of N-(butan-2-yl)-3-fluoro-2-methylaniline as a candidate for further anticancer research .
  • Mechanism of Action : Flow cytometry analyses have revealed that similar compounds induce apoptosis through caspase activation pathways. Understanding the mechanism by which N-(butan-2-yl)-3-fluoro-2-methylaniline exerts its effects could provide insights into its therapeutic potential .

Comparative Analysis

CompoundBiological ActivityIC50 Value (µM)Target Cell Line
N-(butan-2-yl)-3-fluoro-2-methylanilineAnticancerTBDTBD
Mannich Base Derivative ACytotoxic0.19MCF-7
Mannich Base Derivative BAntimicrobial0.48E. coli

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